Convallagenin B

Description

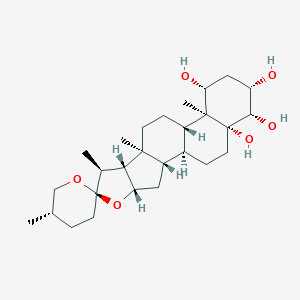

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13S,14R,16S,17S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16,17,18-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O6/c1-14-5-10-27(32-13-14)15(2)22-20(33-27)11-18-16-6-9-26(31)23(30)19(28)12-21(29)25(26,4)17(16)7-8-24(18,22)3/h14-23,28-31H,5-13H2,1-4H3/t14-,15-,16+,17-,18-,19-,20-,21+,22-,23-,24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDVFDQHJBXYFP-PBVSVCIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6(C5(C(CC(C6O)O)O)C)O)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@]6([C@@]5([C@@H](C[C@@H]([C@@H]6O)O)O)C)O)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Convallagenin B: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Convallagenin B, a steroidal sapogenin found in Convallaria majalis (Lily of the Valley), is a compound of growing interest in phytochemical and pharmacological research. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, offering detailed experimental protocols for its extraction, purification, and characterization. Furthermore, this document outlines the presumed biological activity of this compound based on its classification as a cardiac glycoside, including its interaction with the Na+/K+-ATPase pump and the subsequent signaling cascade. Quantitative data from isolation procedures are summarized, and key experimental workflows and signaling pathways are visually represented to facilitate a deeper understanding and guide future research.

Introduction

Convallaria majalis has been a cornerstone of traditional medicine for centuries, primarily for its cardiotonic properties. The plant's bioactivity is largely attributed to its rich composition of cardiac glycosides. Among these, this compound stands out as a spirostanol sapogenin, a class of compounds with a wide range of biological activities. This guide serves as a technical resource for professionals in the fields of natural product chemistry, pharmacology, and drug development, providing a detailed exploration of this compound from its initial discovery to its potential mechanism of action.

Discovery and Structural Elucidation

The journey to identify individual bioactive compounds in Convallaria majalis has been a progressive endeavor, evolving with advancements in analytical chemistry. While a mixture of cardiac glycosides from this plant was known for a considerable time, the specific isolation and structural characterization of this compound came much later.

Initial studies in the mid-20th century focused on the more abundant cardenolides. However, with the advent of more sophisticated chromatographic and spectroscopic techniques, researchers were able to isolate and identify less prevalent compounds. The structure of this compound was elucidated as (25S)-spirostan-1β,3β,4β,5β-tetrol through meticulous analysis, including 2D NMR spectroscopy and mass spectrometry. This detailed structural information is paramount for understanding its chemical properties and potential biological interactions.

Quantitative Data from Isolation

The isolation of this compound is a multi-step process with varying yields at each stage. The following table summarizes quantitative data derived from a representative isolation protocol starting from the roots and rhizomes of Convallaria majalis. It is important to note that yields can vary based on the plant material, extraction conditions, and chromatographic efficiency.

| Isolation Stage | Starting Material/Fraction | Mass | Yield (%) | Notes |

| Initial Extraction | Dried and powdered roots and rhizomes | 1.5 kg | - | Methanol/water (1:1 v/v) extraction. |

| Butanolic Fraction | Crude extract | 9.6 g | 0.64% | From the initial 1.5 kg of plant material. |

| Aglycone Fraction | Butanolic fraction after acid hydrolysis | Not specified | - | Separation of sugar and non-sugar moieties. |

| Chromatographic Fraction IV | Aglycone fraction | 311 mg | - | Main fraction containing this compound. |

| Isolated this compound | Chromatographic Fraction IV | 19 mg | ~0.0013% | Approximate yield from the initial plant material. |

Note: The yield of this compound is an approximation based on the isolation of multiple compounds from Fraction IV as detailed in the cited literature. Specific yields for this compound alone are not explicitly stated.

Experimental Protocols

The following is a detailed methodology for the isolation and purification of this compound from Convallaria majalis.

Plant Material and Extraction

-

Preparation: The roots and rhizomes of Convallaria majalis are air-dried and finely powdered.

-

Maceration: The powdered plant material (1.5 kg) is macerated in a methanol/water (1:1 v/v) solution.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

Fractionation

-

Solvent Partitioning: The crude extract is partitioned between chloroform and a butanol/water mixture.

-

Fraction Collection: The butanolic fraction, which contains the glycosides, is collected and evaporated to dryness (yielding approximately 9.6 g of residue).

Hydrolysis

-

Acid Hydrolysis: The dried butanolic fraction is refluxed in 1 M methanolic HCl for 8 hours to cleave the sugar moieties from the sapogenins.

-

Neutralization and Partitioning: The reaction mixture is neutralized, and the aglycones (including this compound) are separated from the sugars.

Chromatographic Purification

-

Column Chromatography: The aglycone fraction is subjected to column chromatography on a silica gel column.

-

Elution: The column is eluted with a suitable solvent system to separate the different sapogenins.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Final Isolation: The fractions containing pure this compound are pooled and concentrated to yield the final product (approximately 19 mg).

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathways and Mechanism of Action

As a cardiac glycoside, this compound is presumed to exert its biological effects primarily through the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane of cardiac muscle cells (cardiomyocytes). While specific studies on this compound are limited, the general mechanism for this class of compounds is well-established.

-

Inhibition of Na+/K+-ATPase: this compound binds to the α-subunit of the Na+/K+-ATPase pump. This binding event inhibits the enzyme's activity, preventing the transport of three sodium ions out of the cell and two potassium ions into the cell.

-

Increase in Intracellular Sodium: The inhibition of the pump leads to an accumulation of sodium ions inside the cardiomyocyte.

-

Effect on the Na+/Ca2+ Exchanger: The elevated intracellular sodium concentration alters the electrochemical gradient for the sodium-calcium (Na+/Ca2+) exchanger, reducing its ability to extrude calcium from the cell.

-

Increase in Intracellular Calcium: Consequently, the concentration of intracellular calcium ions rises.

-

Enhanced Contractility: The increased intracellular calcium is taken up by the sarcoplasmic reticulum and subsequently released during each action potential, leading to a more forceful contraction of the cardiac muscle. This is known as a positive inotropic effect.

Caption: Presumed signaling pathway of this compound in cardiomyocytes.

Conclusion and Future Directions

This compound represents a structurally interesting and potentially bioactive compound from Convallaria majalis. This guide has provided a detailed overview of its discovery, a comprehensive protocol for its isolation with corresponding quantitative data, and its likely mechanism of action based on its chemical classification.

Future research should focus on several key areas. Firstly, obtaining more precise quantitative data on the yield of this compound from various parts of the plant and under different extraction conditions would be beneficial for optimizing its production for research purposes. Secondly, and most critically, there is a need for in-depth biological studies on pure, isolated this compound. This includes determining its specific binding affinity and inhibitory concentration (IC50) for the Na+/K+-ATPase, as well as in vitro and in vivo studies to confirm and quantify its inotropic effects. Such research will be instrumental in fully elucidating the pharmacological potential of this compound and its prospects for future drug development.

An In-depth Technical Guide on the Core Physical and Chemical Properties of Convallagenin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Convallagenin B is a naturally occurring spirostanol sapogenin, a class of steroid compounds that are aglycone derivatives of saponins. First isolated from Convallaria keisukei, it is also found in the well-known medicinal plant Convallaria majalis (Lily of the Valley). As a member of the steroidal saponin family, this compound is of interest to researchers for its potential biological activities, which in related compounds include cytotoxic, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential involvement in cellular signaling pathways.

Physical and Chemical Properties

This compound, with the systematic name (25S)-spirostan-1β,3β,4β,5β-tetrol, possesses a rigid steroidal backbone with a characteristic spiroketal side chain. The presence of multiple hydroxyl groups significantly influences its polarity and solubility.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₄O₆ | [1] |

| Molecular Weight | 464.63 g/mol | [1] |

| Melting Point | Not explicitly reported | |

| Solubility | Poorly soluble in water. Soluble in polar organic solvents such as methanol, ethanol, and DMSO. | General knowledge on steroidal saponins |

| Appearance | White crystalline solid | General knowledge on isolated sapogenins |

| Storage | Room temperature | [1] |

Spectral Data

The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum of this compound in pyridine-d₅ shows 27 distinct carbon signals, consistent with its molecular formula. The chemical shifts are indicative of the spirostanol skeleton.

| Carbon Atom | Chemical Shift (δ, ppm) |

| 1 | 75.1 |

| 2 | 30.6 |

| 3 | 70.3 |

| 4 | 75.9 |

| 5 | 80.8 |

| 6 | 35.1 |

| 7 | 27.2 |

| 8 | 35.4 |

| 9 | 41.1 |

| 10 | 42.1 |

| 11 | 21.2 |

| 12 | 40.1 |

| 13 | 40.7 |

| 14 | 56.4 |

| 15 | 32.2 |

| 16 | 81.2 |

| 17 | 62.8 |

| 18 | 16.5 |

| 19 | 15.0 |

| 20 | 42.0 |

| 21 | 14.7 |

| 22 | 109.4 |

| 23 | 31.8 |

| 24 | 29.2 |

| 25 | 30.6 |

| 26 | 67.0 |

| 27 | 17.4 |

(Data sourced from: Spirostanol Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling[2])

¹H-NMR, Mass Spectrometry, and Infrared Spectroscopy

-

¹H-NMR: The spectrum would be expected to show complex multiplets in the aliphatic region for the steroidal protons. Characteristic signals would include those for the methyl groups (singlets and doublets), protons adjacent to hydroxyl groups, and the protons of the spiroketal side chain.

-

Mass Spectrometry: Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would likely show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. The fragmentation pattern would be characterized by the cleavage of the spiroketal ring system and loss of water molecules from the hydroxyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the multiple hydroxyl groups. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹, and C-O stretching vibrations would appear in the 1000-1200 cm⁻¹ region.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from Convallaria majalis or Convallaria keisukei, based on methods for related spirostanol sapogenins.

1. Extraction:

- Air-dried and powdered plant material (rhizomes and roots) is extracted with methanol or a methanol/water mixture (e.g., 80% methanol) at room temperature or under reflux.

- The resulting extract is concentrated under reduced pressure to yield a crude extract.

2. Acid Hydrolysis:

- The crude extract is subjected to acid hydrolysis to cleave the glycosidic bonds and liberate the aglycone, this compound. This is typically achieved by heating the extract in an acidic solution (e.g., 2M HCl in 50% methanol) for several hours.

3. Partitioning and Column Chromatography:

- The hydrolyzed mixture is neutralized and then partitioned between an organic solvent (e.g., ethyl acetate or chloroform) and water. The organic layer, containing the sapogenins, is collected.

- The organic extract is concentrated and subjected to column chromatography on silica gel.

- Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

- Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

4. Recrystallization:

- Fractions enriched with this compound are combined, concentrated, and the compound is purified by recrystallization from a suitable solvent system (e.g., methanol/water or acetone/hexane).

plant_material [label="Powdered Plant Material\n(Convallaria sp.)"];

extraction [label="Extraction\n(Methanol/Water)"];

hydrolysis [label="Acid Hydrolysis\n(HCl/Methanol)"];

partitioning [label="Solvent Partitioning\n(Ethyl Acetate/Water)"];

column_chromatography [label="Silica Gel Column\nChromatography"];

fractions [label="Fraction Collection\n(TLC Monitoring)"];

recrystallization [label="Recrystallization"];

pure_compound [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

plant_material -> extraction;

extraction -> hydrolysis;

hydrolysis -> partitioning;

partitioning -> column_chromatography;

column_chromatography -> fractions;

fractions -> recrystallization;

recrystallization -> pure_compound;

}

Potential Biological Activity and Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, research on related steroidal saponins suggests potential areas of investigation. Many spirostanol sapogenins have demonstrated cytotoxic activity against various cancer cell lines. This cytotoxicity is often mediated through the induction of apoptosis.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The process is executed through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of caspases. Steroidal saponins have been shown to induce apoptosis by modulating the expression of key regulatory proteins in these pathways.

NF-κB and MAPK Signaling Pathways

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways are crucial regulators of inflammation, cell proliferation, and survival. Chronic inflammation is a known driver of cancer development, and many natural products exert their anticancer effects by modulating these pathways. While there is no direct evidence for this compound, other saponins have been shown to inhibit the activation of NF-κB and modulate MAPK signaling, thereby reducing the expression of pro-inflammatory and pro-survival genes. Further research is warranted to investigate whether this compound exhibits similar activities.

Conclusion

This compound is a polyhydroxylated spirostanol sapogenin with a well-defined chemical structure. While its complete physicochemical profile is not fully documented in publicly available literature, its structural similarity to other bioactive steroidal saponins suggests it may possess interesting pharmacological properties. The provided experimental framework for its isolation and characterization serves as a foundation for further research. Future studies are needed to fully elucidate the physical and chemical properties of this compound and to explore its potential to modulate key cellular signaling pathways involved in diseases such as cancer. This will be crucial for unlocking its potential as a lead compound in drug discovery and development.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Convallagenin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Convallagenin B, a steroidal sapogenin found in Convallaria majalis (Lily of the Valley), belongs to a class of plant-derived compounds with significant pharmacological interest. Despite its potential, the precise biosynthetic pathway leading to this compound remains unelucidated. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, constructed from the established principles of steroid saponin biosynthesis in plants. We detail the hypothesized enzymatic steps from the precursor cholesterol, identify the key enzyme families likely involved, and present representative quantitative data from related pathways. Furthermore, this guide outlines detailed experimental protocols for pathway elucidation and proposes a potential regulatory network. All logical and biochemical relationships are visualized through pathway and workflow diagrams to facilitate a deeper understanding and guide future research in this area.

Introduction

Steroidal saponins are a diverse group of plant secondary metabolites characterized by a steroid aglycone (sapogenin) linked to one or more sugar moieties. This compound is a spirostanol sapogenin, a subclass of steroid saponins, isolated from Convallaria majalis. While research has been conducted on the cardiac glycosides also present in this plant, such as Convallatoxin, the specific biosynthetic route to its steroidal saponins like this compound is not yet experimentally defined.

This document aims to bridge this knowledge gap by proposing a scientifically grounded, putative biosynthetic pathway for this compound. This hypothesized pathway is based on extensive knowledge of steroid biosynthesis in other plant species and serves as a roadmap for researchers seeking to unravel the complete biosynthetic network. Understanding this pathway is crucial for the potential metabolic engineering of plants or microorganisms to produce this compound for pharmaceutical applications.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to originate from the common plant sterol precursor, cholesterol. The pathway can be broadly divided into two major stages: the formation of the cholesterol backbone and the subsequent modification of the sterol nucleus and side chain to form the spirostanol structure of this compound.

Stage 1: Biosynthesis of the Cholesterol Precursor

The formation of cholesterol in plants is a well-established pathway that begins with acetyl-CoA and proceeds through the mevalonate (MVA) pathway to produce isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are condensed to form squalene, which is then cyclized to cycloartenol. A series of enzymatic steps, including demethylation, isomerization, and reduction, convert cycloartenol to cholesterol.

Stage 2: Putative Pathway from Cholesterol to this compound

The conversion of cholesterol to this compound involves a series of oxidative modifications, primarily hydroxylations and oxidations, catalyzed by cytochrome P450 monooxygenases (CYPs) and hydroxysteroid dehydrogenases (HSDs). The proposed sequence of intermediates is outlined below. It is important to note that the exact order of these steps is yet to be determined.

-

Cholesterol is the starting precursor.

-

Hydroxylation at C-22: A CYP enzyme likely hydroxylates cholesterol at the C-22 position to yield (22R)-Hydroxycholesterol .

-

Hydroxylation at C-26: Another CYP-mediated hydroxylation at C-26 would produce (22R)-Cholestane-3β,22,26-triol .

-

Oxidation at C-26: A dehydrogenase is proposed to oxidize the C-26 hydroxyl group to an aldehyde, forming (22R)-3β,22-dihydroxycholan-26-al .

-

Hydroxylation at C-16: A subsequent hydroxylation at the C-16 position, catalyzed by a CYP, would lead to (22R)-3β,16,22-trihydroxycholan-26-al .

-

Cyclization to form the Spirostanol Ring: The final step is the formation of the characteristic spiroketal ring system of the spirostanol. This is thought to occur via an intramolecular condensation between the C-22 hydroxyl group and the C-26 aldehyde, forming the F-ring. This cyclization results in the formation of Diosgenin , a common spirostanol sapogenin.

-

Hydroxylation at C-1 and C-5: To arrive at the final structure of this compound (which has hydroxyl groups at the 1, 3, and 5 positions), further hydroxylations on the diosgenin core are necessary. A specific CYP enzyme would hydroxylate C-1 to yield 1-Hydroxy-diosgenin .

-

Final Hydroxylation at C-5: A final hydroxylation at the C-5 position would produce This compound .

This proposed pathway is a logical sequence based on known enzymatic activities in steroid metabolism.

Key Enzymes in the Putative Pathway

The biosynthesis of this compound is likely orchestrated by several key enzyme families:

-

Cytochrome P450 Monooxygenases (CYPs): These are heme-containing enzymes that catalyze a wide range of oxidative reactions. In this pathway, CYPs are proposed to be responsible for the multiple hydroxylation steps at positions C-1, C-5, C-16, C-22, and C-26. Specific CYP families, such as CYP72, CYP90, and CYP94, have been implicated in the biosynthesis of other steroidal saponins.

-

Hydroxysteroid Dehydrogenases (HSDs): These enzymes catalyze the oxidation and reduction of hydroxyl and keto groups on the steroid nucleus. An HSD is proposed to oxidize the C-26 hydroxyl group to an aldehyde, a critical step for the final spiroketal ring formation.

-

Glycosyltransferases (GTs): Although this compound itself is an aglycone, in the plant, it is likely glycosylated to form saponins. GTs are responsible for attaching sugar moieties to the sapogenin core, which affects their solubility, stability, and biological activity.

Quantitative Data for Representative Enzymes

As the enzymes for this compound biosynthesis have not been characterized, we present representative kinetic data for enzymes involved in the biosynthesis of other plant steroids and saponins to provide a comparative context.

| Enzyme Class | Enzyme Example | Source Plant | Substrate | Km (µM) | kcat (s-1) | Reference |

| CYP | CYP90B1 (DWF4) | Arabidopsis thaliana | Campestanol | 0.8 ± 0.1 | 0.15 | (Kim et al., 2005) |

| CYP | CYP85A2 (BR6ox2) | Arabidopsis thaliana | 6-Deoxocastasterone | 1.2 ± 0.2 | 0.23 | (Shimada et al., 2003) |

| HSD | 3β-HSD | Digitalis lanata | Pregnenolone | 5.5 | N/A | (Sittig et al., 1989) |

| GT | UGT73C5 | Medicago truncatula | Hederagenin | 25 ± 3 | 0.04 | (Achnine et al., 2005) |

Note: This data is for homologous enzymes and should be used as a general reference for expected enzyme performance.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a multi-pronged approach combining transcriptomics, enzymology, and metabolomics.

Protocol 1: Transcriptome Analysis for Candidate Gene Discovery

-

Plant Material: Collect leaf tissues from Convallaria majalis at different developmental stages or after treatment with elicitors like methyl jasmonate.

-

RNA Extraction: Extract total RNA using a suitable plant RNA extraction kit.

-

Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-seq).

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo or map reads to a reference genome if available.

-

Perform differential gene expression analysis to identify genes upregulated under conditions of high this compound accumulation.

-

Annotate differentially expressed genes and search for candidates belonging to key enzyme families (CYPs, HSDs, GTs).

-

Use co-expression analysis to identify genes that are coordinately expressed with known steroid biosynthesis genes.

-

Protocol 2: Heterologous Expression and in vitro Enzyme Assays

-

Gene Cloning: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pYES-DEST52 for yeast, pET series for E. coli).

-

Heterologous Expression: Transform the expression constructs into a suitable host (e.g., Saccharomyces cerevisiae, E. coli).

-

Microsome or Protein Isolation: For CYPs, isolate microsomes from yeast cultures. For soluble enzymes, purify the recombinant protein using affinity chromatography.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the isolated enzyme/microsomes, the putative substrate (e.g., cholesterol, proposed intermediates), and necessary cofactors (e.g., NADPH for CYPs, NAD+/NADH for HSDs).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

-

Product Identification: Analyze the reaction products using LC-MS and compare the retention time and mass spectrum with authentic standards of the expected products.

Protocol 3: Metabolite Profiling of Intermediates

-

Sample Preparation: Extract metabolites from Convallaria majalis tissues using a suitable solvent system (e.g., methanol/water).

-

LC-MS/MS Analysis: Develop a sensitive and specific LC-MS/MS method for the detection and quantification of cholesterol and the proposed pathway intermediates.

-

Data Analysis: Compare the metabolite profiles of plants under different conditions (e.g., with and without elicitor treatment, or in different tissues) to identify potential pathway intermediates that accumulate.

Putative Regulatory Mechanisms

The biosynthesis of plant secondary metabolites is tightly regulated by various factors, including developmental cues and environmental stimuli. Phytohormones, particularly jasmonates (jasmonic acid and its methyl ester, methyl jasmonate), are well-known elicitors of specialized metabolic pathways, including those for cardiac glycosides. It is therefore plausible that the biosynthesis of this compound is also under the control of a jasmonate-mediated signaling cascade.

Upon perception of an external stimulus (e.g., herbivory or pathogen attack), a signaling cascade is initiated, leading to the accumulation of jasmonates. Jasmonates then relieve the repression of key transcription factors (TFs), such as MYC2. These activated TFs then bind to the promoter regions of the biosynthetic genes (e.g., CYPs and HSDs) in the this compound pathway, leading to their transcriptional activation and a subsequent increase in the production of the compound.

Conclusion and Future Perspectives

The biosynthesis of this compound in Convallaria majalis remains an unexplored area of plant biochemistry. This technical guide has presented a putative pathway and a comprehensive set of experimental strategies to facilitate its elucidation. The proposed pathway, originating from cholesterol and proceeding through a series of oxidative modifications, provides a solid foundation for future research.

The key to unraveling this pathway will be the identification and functional characterization of the specific cytochrome P450 monooxygenases and dehydrogenases responsible for the intricate chemical transformations. The experimental workflows outlined herein, combining transcriptomics, heterologous expression, and metabolomics, represent a powerful approach to achieve this goal.

A full understanding of the this compound biosynthetic pathway will not only be a significant contribution to our knowledge of plant specialized metabolism but will also open the door to metabolic engineering strategies for the sustainable production of this and other valuable steroidal saponins. Such efforts could have profound implications for the pharmaceutical industry, providing a reliable source of these complex natural products.

Unveiling the Spectroscopic Signature of Convallagenin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Convallagenin B, a steroidal sapogenin isolated from Convallaria majalis, represents a significant molecule in natural product chemistry. Its structural elucidation and characterization are fundamental for further investigation into its potential biological activities and applications in drug development. This technical guide provides a comprehensive overview of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining this data are also presented, alongside a logical workflow for its isolation and analysis.

Introduction

Steroidal saponins and their aglycones, sapogenins, are a diverse class of natural products with a wide range of biological activities. This compound, a member of the spirostanol sapogenin family, has been a subject of interest since its initial isolation. The precise characterization of its molecular structure is paramount for understanding its chemical properties and potential therapeutic applications. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecule's atomic connectivity, functional groups, and overall three-dimensional structure.

This guide synthesizes the available spectroscopic data for this compound, presenting it in a clear and accessible format for researchers. Furthermore, it outlines the experimental methodologies typically employed for the isolation and spectroscopic analysis of such compounds, offering a practical resource for scientists working in natural product chemistry and drug discovery.

Spectral Data of this compound

The following tables summarize the key spectral data for this compound, compiled from historical and contemporary literature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The chemical shifts are indicative of the electronic environment of each carbon atom, allowing for the assignment of the spirostanol framework.

Table 1: ¹³C NMR Spectral Data of this compound (in Pyridine-d₅)

| Carbon No. | Chemical Shift (δ, ppm) |

| 1 | 78.2 |

| 2 | 35.8 |

| 3 | 77.9 |

| 4 | 75.8 |

| 5 | 81.0 |

| 6 | 34.5 |

| 7 | 26.9 |

| 8 | 35.4 |

| 9 | 40.5 |

| 10 | 42.1 |

| 11 | 21.3 |

| 12 | 40.1 |

| 13 | 40.9 |

| 14 | 56.4 |

| 15 | 32.1 |

| 16 | 81.3 |

| 17 | 62.9 |

| 18 | 16.5 |

| 19 | 19.3 |

| 20 | 42.0 |

| 21 | 14.7 |

| 22 | 109.4 |

| 23 | 27.0 |

| 24 | 26.3 |

| 25 | 31.8 |

| 26 | 65.2 |

| 27 | 16.4 |

Data sourced from Tori, K., et al. (1981).

¹H NMR Spectral Data

Infrared (IR) Spectral Data

The IR spectrum of this compound reveals the presence of key functional groups. The data presented here is from the initial structural elucidation work.

Table 2: Infrared (IR) Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydroxyl groups) |

| ~2950 | Strong | C-H stretch (aliphatic) |

| ~1050 | Strong | C-O stretch (hydroxyls and ether) |

| 982, 918, 898, 865 | Characteristic | Spiroketal bands (25S-configuration) |

Data interpreted from Kimura, M., et al. (1968).

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 478 | [M]⁺ (Molecular Ion) |

| 460 | [M - H₂O]⁺ |

| 442 | [M - 2H₂O]⁺ |

| 357 | Fission of the E-ring |

| 139 | Characteristic spiroketal fragment |

Data interpreted from Kimura, M., et al. (1968).

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

The isolation of this compound typically involves the hydrolysis of its corresponding saponin, Convallasaponin-B, from the plant material.

-

Extraction: The dried and powdered rhizomes of Convallaria keisukei are extracted with a suitable solvent, typically methanol, to obtain a crude extract containing saponins.

-

Acid Hydrolysis: The crude saponin mixture is subjected to acid hydrolysis (e.g., using 2N hydrochloric acid) to cleave the glycosidic bonds, releasing the aglycone (sapogenin) and the sugar moieties.

-

Purification: The resulting crude aglycone mixture is then purified using chromatographic techniques, such as column chromatography on silica gel or alumina, to isolate pure this compound.

NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, commonly pyridine-d₅ for steroidal sapogenins, in a standard 5 mm NMR tube.

-

¹H NMR: One-dimensional proton NMR spectra are acquired to observe the chemical shifts, coupling constants, and integration of the proton signals.

-

¹³C NMR: One-dimensional carbon NMR spectra, usually proton-decoupled, are acquired to determine the chemical shifts of all carbon atoms.

-

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment and structure confirmation.

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet, where a small amount of the compound is ground with KBr and pressed into a thin disk. Alternatively, a thin film can be cast from a suitable solvent onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or introduced directly for Electron Impact (EI) ionization.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Logical Relationships in Spectral Analysis

The process of elucidating the structure of this compound from its spectral data follows a logical progression, where information from each technique complements the others.

Conclusion

The spectroscopic data presented in this guide provides a foundational resource for the identification and characterization of this compound. The detailed experimental protocols offer a practical framework for researchers working on the isolation and analysis of this and related steroidal sapogenins. A thorough understanding of these spectroscopic techniques and their application is essential for advancing the study of natural products and their potential role in the development of new therapeutic agents.

An In-depth Technical Guide on the Biological Activities of Cardenolide Glycosides from Convallaria majalis, with Reference to Convallagenin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Convallaria majalis, commonly known as Lily of the Valley, is a plant with a long history in traditional medicine, particularly for its cardiotonic effects.[1] The primary bioactive constituents of this plant are a diverse array of cardiac glycosides, flavonoids, and steroidal saponins.[2] Among the most studied are the cardenolide glycosides, such as convallatoxin, convalloside, and convallamarin. These compounds are known for their potent effects on the cardiovascular system and are increasingly being investigated for their anticancer properties.[2][3] This technical guide synthesizes the current understanding of the biological activities of these key compounds, providing quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Core Biological Activities

The primary biological activities attributed to the glycosides from Convallaria majalis include cardiotonic, cytotoxic, anti-inflammatory, and anticancer effects.[2]

Cardiotonic Activity

The most well-documented activity of Convallaria majalis glycosides is their positive inotropic effect on the heart.[1] Compounds like convallatoxin act similarly to digitalis, strengthening heart muscle contractions and regulating heart rate.[4] This makes them historically significant in the management of congestive heart failure and arrhythmias.[1][2]

Cytotoxic and Anticancer Activity

Numerous studies have highlighted the potent cytotoxic and pro-apoptotic activities of Convallaria majalis extracts and their isolated glycosides against various cancer cell lines.[2][5] Compounds such as convallatoxin have demonstrated the ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and suppress angiogenesis, which is the formation of new blood vessels that tumors need to grow.[2][3] These effects have been observed in models of breast cancer, colorectal cancer, and glioma.[2][6]

Anti-inflammatory Activity

Extracts from Convallaria majalis have also been shown to possess anti-inflammatory properties. This activity is attributed to the ability of its constituent glycosides and flavonoids to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.[2]

Quantitative Data on Biological Activities

The following table summarizes the available quantitative data for the cytotoxic activity of representative steroidal glycosides isolated from Convallaria majalis.

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| (25S)-spirost-5-en-3β-yl O-β-d-glucopyranosyl-(1→2)-O-[β-d-xylopyranosyl-(1→3)]-O-β-d-glucopyranosyl-(1→4)-β-d-galactopyranoside (1) | HL-60 (Human promyelocytic leukemia) | Cytotoxicity | 0.96 | [7] |

| (25S)-spirost-5-en-3β-yl O-β-d-glucopyranosyl-(1→2)-O-[β-d-xylopyranosyl-(1→3)]-O-β-d-glucopyranosyl-(1→4)-β-d-galactopyranoside (1) | A549 (Human lung adenocarcinoma) | Cytotoxicity | 3.15 | [7] |

| (25S)-spirost-5-en-3β-yl O-β-d-glucopyranosyl-(1→2)-O-[β-d-xylopyranosyl-(1→3)]-O-β-d-glucopyranosyl-(1→4)-β-d-galactopyranoside (1) | HSC-4 (Human oral squamous cell carcinoma) | Cytotoxicity | 2.88 | [7] |

| (25S)-spirost-5-en-3β-yl O-β-d-glucopyranosyl-(1→2)-O-[β-d-xylopyranosyl-(1→3)]-O-β-d-glucopyranosyl-(1→4)-β-d-galactopyranoside (1) | HSC-2 (Human oral squamous cell carcinoma) | Cytotoxicity | 2.91 | [7] |

| (25S)-26-[(β-d-glucopyranosyl)oxy]-22α-hydroxyfurost-5-en-3β-yl O-β-d-glucopyranosyl-(1→2)-O-[β-d-xylopyranosyl-(1→3)]-O-β-d-glucopyranosyl-(1→4)-β-d-galactopyranoside (8) | A549 (Human lung adenocarcinoma) | Cytotoxicity | 2.97 | [7] |

| (25S)-26-[(β-d-glucopyranosyl)oxy]-22α-hydroxyfurost-5-en-3β-yl O-β-d-glucopyranosyl-(1→2)-O-[β-d-xylopyranosyl-(1→3)]-O-β-d-glucopyranosyl-(1→4)-β-d-galactopyranoside (8) | HSC-4 (Human oral squamous cell carcinoma) | Cytotoxicity | 11.04 | [7] |

| (25S)-26-[(β-d-glucopyranosyl)oxy]-22α-hydroxyfurost-5-en-3β-yl O-β-d-glucopyranosyl-(1→2)-O-[β-d-xylopyranosyl-(1→3)]-O-β-d-glucopyranosyl-(1→4)-β-d-galactopyranoside (8) | HSC-2 (Human oral squamous cell carcinoma) | Cytotoxicity | 8.25 | [7] |

| Convallatoxin | U251MG (Human glioma) | Proliferation Inhibition | ~25 nM | [6] |

| Convallatoxin | A172 (Human glioma) | Proliferation Inhibition | ~25 nM | [6] |

Signaling Pathways and Mechanisms of Action

The biological activities of cardenolide glycosides from Convallaria majalis are primarily mediated through their interaction with the Na+/K+-ATPase pump, which leads to downstream effects on various signaling pathways.

Inhibition of Na+/K+-ATPase and Cardiotonic Effects

The fundamental mechanism of action for the cardiotonic effects of these glycosides is the inhibition of the Na+/K+-ATPase enzyme in cardiac muscle cells.[1] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, enhancing the contractility of the heart muscle.[1]

Induction of Apoptosis in Cancer Cells

In cancer cells, the inhibition of Na+/K+-ATPase by compounds like convallatoxin can trigger a cascade of events leading to apoptosis.[2] This can occur through the modulation of intracellular calcium signaling and the activation of caspase-dependent pathways.

Anti-inflammatory Signaling

The anti-inflammatory effects of Convallaria majalis constituents are linked to the suppression of the NF-κB signaling pathway.[2] By inhibiting this pathway, the production of pro-inflammatory cytokines such as TNF-α and IL-1β is reduced.[2]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Seeding: Plate cells (e.g., HL-60, A549, HSC-4, HSC-2) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[8]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., steroidal glycosides from Convallaria majalis) and incubate for a specified period (e.g., 48 hours).[8]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[8]

-

Formazan Solubilization: Remove the medium and add an appropriate solvent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[8]

Na+/K+-ATPase Inhibition Assay

This assay quantifies the inhibitory activity of compounds on the Na+/K+-ATPase enzyme.

Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of a specific inhibitor (like ouabain) represents the Na+/K+-ATPase activity.

Procedure:

-

Enzyme Preparation: Use a purified Na+/K+-ATPase preparation (e.g., from porcine cerebral cortex).[9]

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, buffer (e.g., Tris-HCl), salts (NaCl, KCl, MgCl2), and ATP.[10]

-

Compound Incubation: Incubate the reaction mixture with various concentrations of the test compound (e.g., cardenolide glycosides) for a set time at 37°C.[10]

-

Reaction Termination: Stop the reaction by adding a reagent that also allows for the colorimetric detection of Pi (e.g., a solution containing malachite green and ammonium molybdate).

-

Absorbance Measurement: Measure the absorbance at a wavelength corresponding to the colored complex formed (e.g., 620 nm).

-

Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.[9]

Apoptosis Analysis by Flow Cytometry

Flow cytometry can be used to quantify apoptotic cells after staining with specific fluorescent dyes.

Principle: Apoptotic cells exhibit characteristic changes, such as the externalization of phosphatidylserine (detected by Annexin V) and loss of membrane integrity (detected by propidium iodide, PI).

Procedure:

-

Cell Treatment: Treat cells (e.g., A549) with the test compound for various time points.[11]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and PI.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[11]

Conclusion

The steroidal and cardenolide glycosides from Convallaria majalis, the plant source of Convallagenin B, exhibit a range of potent biological activities, with cardiotonic and anticancer effects being the most prominent. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, which triggers a variety of downstream signaling events. While specific data on this compound is lacking, the information presented here for its co-constituents provides a strong foundation for predicting its potential pharmacological profile and guiding future research and drug development efforts. Further investigation is warranted to isolate and characterize the specific biological activities of this compound.

References

- 1. restorativemedicine.org [restorativemedicine.org]

- 2. ffhdj.com [ffhdj.com]

- 3. ffhdj.com [ffhdj.com]

- 4. Convallatoxin - Wikipedia [en.wikipedia.org]

- 5. Steroidal Glycosides from Convallaria majalis Whole Plants and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Convallatoxin inhibits proliferation and angiogenesis of glioma cells via regulating JAK/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steroidal Glycosides from Convallaria majalis Whole Plants and Their Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New Structures, Spectrometric Quantification, and Inhibitory Properties of Cardenolides from Asclepias curassavica Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of anti-viral activity of the cardenolides, Na+/K+-ATPase inhibitors, against porcine transmissible gastroenteritis virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Convallagenin B: A Technical Guide for Researchers

An In-depth Examination of a Steroid Saponin with Therapeutic Potential

Abstract

Convallagenin B, a naturally occurring steroid saponin, has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. The document details its chemical properties, natural sources, and explores its potential biological activities, including cytotoxic and anti-inflammatory effects. This guide also outlines detailed experimental protocols for the isolation, characterization, and biological evaluation of steroid saponins, and discusses potential signaling pathways that may be modulated by this class of compounds.

Introduction to this compound

This compound is a C27 steroid saponin, a class of naturally occurring glycosides characterized by a steroidal aglycone backbone. Saponins, in general, are known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

This compound is chemically identified as 25L, 5β-spirostan-1β, 3β, 4β, 5β-tetrol[1]. Its molecular formula is C27H44O6, and it has a molecular weight of 464.63 g/mol [2]. The spirostanol backbone is a key structural feature of this class of steroid saponins.

| Property | Value | Reference |

| Molecular Formula | C27H44O6 | [2][3] |

| Molecular Weight | 464.63 g/mol | |

| IUPAC Name | (1S,2S,4S,5'S,6R,7S,8R,9S,12S,13S,14R,16S,17S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16,17,18-tetrol | [2] |

| CAS Number | 17934-59-7 |

Natural Sources

This compound is primarily isolated from plants of the genus Convallaria, notably Convallaria keisukei (Japanese lily of the valley) and Convallaria majalis (lily of the valley)[1][4]. These plants are known to be rich sources of various bioactive compounds, including cardiac glycosides and other steroidal saponins[4][5].

Potential Biological Activities

While specific quantitative data on the biological activities of isolated this compound is limited in publicly available literature, the broader class of steroidal saponins from Convallaria majalis has been investigated for cytotoxic and anti-inflammatory effects.

Cytotoxic Activity

Studies on steroidal glycosides isolated from Convallaria majalis have demonstrated potent cytotoxic activity against various cancer cell lines[2]. For instance, a spirostanol glycoside from C. majalis exhibited IC50 values ranging from 0.96 to 3.15 μM against HL-60, A549, HSC-4, and HSC-2 cells[1][2]. While these values are not specific to this compound, they suggest that related compounds from the same source have significant anticancer potential. It is plausible that this compound may also exhibit similar cytotoxic properties.

Anti-inflammatory Activity

Saponins from various plant sources are well-documented for their anti-inflammatory properties[4]. The proposed mechanisms often involve the modulation of key inflammatory mediators and signaling pathways. Steroidal compounds in Convallaria majalis are believed to contribute to its anti-inflammatory activity, potentially by influencing hormonal pathways and downregulating pro-inflammatory cytokines.

Potential Signaling Pathway Involvement

Based on the known activities of other steroidal saponins and related natural products, this compound may exert its biological effects through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Many natural anti-inflammatory compounds are known to inhibit the activation of NF-κB. It is hypothesized that this compound could potentially interfere with this pathway, leading to a reduction in the expression of pro-inflammatory genes.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in immunity and inflammation. Dysregulation of this pathway is associated with various inflammatory diseases and cancers. Some natural compounds have been shown to modulate JAK-STAT signaling, suggesting a potential mechanism of action for this compound.

Apoptosis Signaling Pathway

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Steroidal saponins have been shown to induce apoptosis in various cancer cell lines. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which culminate in the activation of caspases, the executioners of apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other steroid saponins.

Isolation of Steroid Saponins from Convallaria majalis

The following is a general workflow for the isolation of steroid saponins.

References

- 1. steroidal-glycosides-from-convallaria-majalis-whole-plants-and-their-cytotoxic-activity - Ask this paper | Bohrium [bohrium.com]

- 2. Steroidal Glycosides from Convallaria majalis Whole Plants and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Spirostanol Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ffhdj.com [ffhdj.com]

The Therapeutic Potential of Convallagenin B: A Technical Guide for Researchers

Introduction

Convallagenin B, a cardenolide cardiac glycoside isolated from Convallaria majalis (Lily of the Valley), is a steroidal compound with a long history of use in traditional medicine for cardiac ailments.[1][2] Its primary and well-established mechanism of action is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[3][4][5][6][] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, resulting in enhanced myocardial contractility.[3][8][9] While its cardiotonic effects are well-documented, emerging research on the broader class of cardiac glycosides suggests a wealth of untapped therapeutic potential for this compound in oncology, inflammatory diseases, and neuroprotection.[3][4][10][11][12][13]

This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, drawing upon the established mechanisms of action of closely related cardiac glycosides. It is intended for researchers, scientists, and drug development professionals interested in exploring the novel therapeutic avenues of this natural compound. While direct experimental evidence for this compound in many of these applications is nascent, the data presented herein, derived from analogous compounds, offers a strong rationale for further investigation.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The foundational mechanism underpinning the diverse biological activities of this compound and other cardiac glycosides is the inhibition of the Na+/K+-ATPase pump.[3][5][] This enzyme, present on the plasma membrane of most animal cells, actively transports three sodium ions out of the cell and two potassium ions into the cell, a process critical for maintaining the electrochemical gradients necessary for numerous cellular functions.[9][14]

By binding to the α-subunit of the Na+/K+-ATPase, cardiac glycosides disrupt this ion exchange.[9][15] This leads to a cascade of downstream effects that are believed to mediate their potential anticancer, anti-inflammatory, and neuroprotective properties.

Potential Therapeutic Application: Oncology

The anticancer potential of cardiac glycosides is a rapidly growing area of research.[5][15][16][17][18] Epidemiological studies have suggested a reduced cancer risk in patients treated with digitalis glycosides.[5] The proposed anticancer mechanisms are multifaceted and extend beyond simple cytotoxicity. A study on steroidal glycosides from Convallaria majalis demonstrated cytotoxic activity against various cancer cell lines, including lung adenocarcinoma and oral squamous cell carcinoma, with some compounds inducing apoptosis.[19][20]

Table 1: Potential Anticancer Mechanisms of Cardiac Glycosides (Inferred for this compound)

| Mechanism | Description | Key Signaling Pathways Involved |

| Induction of Apoptosis | Activation of programmed cell death in cancer cells. | Caspase activation, Bcl-2 family modulation[16] |

| Cell Cycle Arrest | Halting the proliferation of cancer cells at various checkpoints. | p21, Cyclin D1[21] |

| Inhibition of Angiogenesis | Preventing the formation of new blood vessels that supply tumors. | VEGF, HIF-1α[16] |

| Modulation of Immune Response | Triggering immunogenic cell death, making cancer cells more visible to the immune system. | Calreticulin exposure, HMGB1 release[17] |

| Inhibition of Metastasis | Preventing the spread of cancer cells to other parts of the body. | Downregulation of MMP-2 and MMP-9[16] |

Key Signaling Pathways in Anticancer Activity

The inhibition of Na+/K+-ATPase by cardiac glycosides can trigger a variety of signaling cascades that are often dysregulated in cancer.

Hypothetical Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.

Materials:

-

This compound (pure compound)

-

Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

-

Normal human cell line (e.g., HDF - dermal fibroblasts) for selectivity assessment

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar viability reagent

-

96-well plates

-

Plate reader

Methodology:

-

Cell Seeding: Seed cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with medium containing various concentrations of this compound (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan crystals.

-

Data Acquisition: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) values by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential Therapeutic Application: Anti-Inflammatory Effects

Cardiac glycosides have demonstrated significant anti-inflammatory properties in various preclinical models.[10][11] These effects are primarily mediated through the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[10][22] For instance, digoxin has been shown to ameliorate pro-inflammatory cytokine production in rheumatoid arthritis models.[3] Given its structural similarity, this compound is hypothesized to possess similar anti-inflammatory potential.

Table 2: Potential Anti-Inflammatory Mechanisms of Cardiac Glycosides (Inferred for this compound)

| Mechanism | Description | Key Signaling Pathways Involved |

| Inhibition of Pro-inflammatory Cytokine Production | Reduction in the synthesis and release of cytokines like TNF-α, IL-6, and IL-1β. | NF-κB, MAPK[3][22] |

| Suppression of Inflammatory Cell Proliferation | Inhibition of the proliferation of immune cells such as T-lymphocytes. | [10][11] |

| Modulation of T-helper Cell Differentiation | Influencing the differentiation of T-helper cells, particularly Th17 cells. | RORγt[3] |

Key Signaling Pathways in Anti-Inflammatory Activity

The anti-inflammatory effects of cardiac glycosides are largely attributed to their ability to interfere with the NF-κB signaling cascade.

Hypothetical Experimental Protocol: In Vivo Model of Acute Inflammation

Objective: To evaluate the anti-inflammatory effects of this compound in a murine model of lipopolysaccharide (LPS)-induced endotoxemia.

Materials:

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Male C57BL/6 mice (8-10 weeks old)

-

Saline solution (vehicle for LPS and this compound)

-

ELISA kits for TNF-α and IL-6

Methodology:

-

Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week.

-

Grouping: Randomly divide mice into four groups: (1) Vehicle control, (2) LPS only, (3) this compound + LPS, (4) this compound only.

-

Treatment: Administer this compound (e.g., 1-5 mg/kg, intraperitoneally) or vehicle 1 hour prior to LPS challenge.

-

Induction of Inflammation: Administer LPS (e.g., 10 mg/kg, intraperitoneally) to the LPS and this compound + LPS groups. Administer saline to the control and this compound only groups.

-

Sample Collection: At a predetermined time point (e.g., 2-4 hours post-LPS), collect blood samples via cardiac puncture under anesthesia.

-

Cytokine Analysis: Separate serum and measure the concentrations of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the serum cytokine levels between the different groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Potential Therapeutic Application: Neuroprotection

Recent studies have highlighted the neuroprotective potential of cardiac glycosides in models of ischemic stroke and neurodegenerative diseases.[23][24][25] The proposed mechanisms involve the modulation of neuroinflammation and the reduction of excitotoxicity. For instance, the cardiac glycoside neriifolin has been shown to provide significant neuroprotection in a model of transient focal ischemia.[23][24]

Table 3: Potential Neuroprotective Mechanisms of Cardiac Glycosides (Inferred for this compound)

| Mechanism | Description | Key Signaling Pathways Involved |

| Reduction of Neuroinflammation | Attenuation of inflammatory responses in the central nervous system. | Microglial activation, pro-inflammatory cytokine production[3] |

| Anti-Excitotoxicity | Protection against neuronal damage caused by excessive stimulation by neurotransmitters like glutamate. | NMDA receptor modulation[24] |

| Support of Synaptic Plasticity | Promoting the ability of synapses to strengthen or weaken over time, which is crucial for learning and memory. | [3] |

| Cognitive Enhancement | Improvement in cognitive function in models of dementia. | [3] |

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of cardiac glycosides are thought to involve the modulation of signaling pathways that regulate neuronal survival and inflammation.

References

- 1. ffhdj.com [ffhdj.com]

- 2. ffhdj.com [ffhdj.com]

- 3. mdpi.com [mdpi.com]

- 4. sites.utoronto.ca [sites.utoronto.ca]

- 5. eurekaselect.com [eurekaselect.com]

- 6. The Na+/K+-ATPase: A potential therapeutic target in cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cardiac Glycosides as Immune System Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 11. New Knowledge About Old Drugs: The Anti-Inflammatory Properties of Cardiac Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel therapeutic applications of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Cardiac Glycosides: Emerging Anti-Cancer Agents and Mechanisms [wisdomlib.org]

- 16. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. steroidal-glycosides-from-convallaria-majalis-whole-plants-and-their-cytotoxic-activity - Ask this paper | Bohrium [bohrium.com]

- 20. Steroidal Glycosides from Convallaria majalis Whole Plants and Their Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]

- 22. Cardiac glycosides inhibit TNF-α/NF-κB signaling by blocking recruitment of TNF receptor-associated death domain to the TNF receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cardiac glycosides provide neuroprotection against ischemic stroke: Discovery by a brain slice-based compound screening platform - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cardiac glycosides provide neuropr ... | Article | H1 Connect [archive.connect.h1.co]

- 25. Cardiac glycosides provide neuroprotection against ischemic stroke: discovery by a brain slice-based compound screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]

Convallagenin B: A comprehensive Technical Review of a Promising Spirostanol Sapogenin

Foreword

Convallagenin B, a naturally occurring spirostanol sapogenin isolated from the medicinal plants Convallaria keisukei and Convallaria majalis, stands as a molecule of significant interest within the drug discovery and development landscape. While direct and extensive research on this compound remains nascent, the broader class of spirostanol saponins from Convallaria species has demonstrated a compelling range of biological activities. This technical guide synthesizes the available information on this compound and its closely related analogues, providing researchers, scientists, and drug development professionals with a detailed overview of its chemical properties, potential therapeutic applications, and the experimental methodologies used to evaluate its bioactivity. Drawing upon data from related Convallaria glycosides, this review aims to illuminate the potential of this compound as a lead compound for future therapeutic development.

Chemical Profile of this compound

This compound is a steroid sapogenin characterized by a spirostanol backbone. Its chemical structure has been elucidated as 25L, 5β-spirostan-1β, 3β, 4β, 5β-tetrol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C27H44O6 | [1][2] |

| Molecular Weight | 464.63 g/mol | [1] |

| Source | Convallaria keisukei, Convallaria majalis | [3] |

| Chemical Structure | 25L, 5β-spirostan-1β, 3β, 4β, 5β-tetrol | [3] |

Biological Activities of Convallaria Spirostanol Saponins

Direct experimental studies on the biological effects of this compound are not yet available in the public domain. However, research on other spirostanol saponins isolated from Convallaria majalis provides strong evidence for the potential therapeutic activities of this class of compounds. These activities primarily include cytotoxic, anti-inflammatory, and anti-angiogenic effects.

Cytotoxic Activity

Several studies have highlighted the potent cytotoxic effects of spirostanol glycosides from Convallaria majalis against various cancer cell lines. This suggests that this compound, as a core aglycone, may contribute significantly to this activity.

Table 2: Cytotoxic Activity of Spirostanol Glycosides from Convallaria majalis

| Compound | Cell Line | IC50 (µM) | Reference |

| (25S)-spirost-5-en-3β-yl O-β-d-glucopyranosyl-(1→2)-O-[β-d-xylopyranosyl-(1→3)]-O-β-d-glucopyranosyl-(1→4)-β-d-galactopyranoside | HL-60 (human promyelocytic leukemia) | 0.96 | [4] |

| A549 (human lung adenocarcinoma) | 3.15 | [4] | |

| HSC-4 (human oral squamous cell carcinoma) | Not specified | [4] | |

| HSC-2 (human oral squamous cell carcinoma) | Not specified | [4] | |

| (25S)-26-[(β-d-glucopyranosyl)oxy]-22α-hydroxyfurost-5-en-3β-yl O-β-d-glucopyranosyl-(1→2)-O-[β-d-xylopyranosyl-(1→3)]-O-β-d-glucopyranosyl-(1→4)-β-d-galactopyranoside | A549 | 2.97 | [4] |

| HSC-4 | 11.04 | [4] | |

| HSC-2 | 8.25 | [4] | |

| Convallasaponin A | HSG (human submandibular gland carcinoma) | Potent activity (IC50 not specified) | [5] |

Anti-inflammatory Activity

Spirostanol saponins are known to possess anti-inflammatory properties. While specific data for this compound is lacking, the general class of steroidal saponins has been shown to modulate inflammatory pathways. These compounds can influence the production of inflammatory mediators and the activity of key signaling molecules involved in the inflammatory response.

Anti-angiogenic Activity

Convallamaroside, a steroidal saponin from Convallaria majalis, has demonstrated significant anti-angiogenic effects in mice.[6][7] This activity is crucial for inhibiting tumor growth and metastasis. The study revealed a significant reduction in the number of new blood vessels induced by tumor cells upon administration of convallamaroside.[7] This finding suggests that other spirostanol derivatives from Convallaria, including potentially this compound, may share this anti-angiogenic potential.

Experimental Protocols

To facilitate further research on this compound, this section outlines standard experimental methodologies for evaluating the key biological activities identified in related compounds.

Cytotoxicity Assays

The cytotoxic activity of a compound is typically assessed using in vitro cell-based assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Workflow for a standard MTT cytotoxicity assay.

Anti-inflammatory Assays

In vitro assays are commonly used to screen for the anti-inflammatory potential of natural products.

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (lipopolysaccharide) to induce an inflammatory response and nitric oxide (NO) production.

-

Incubation: Incubate the cells for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the amount of nitrite (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the inhibitory effect of the compound on NO production.

Workflow for assessing anti-inflammatory activity.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of spirostanol saponins are often attributed to their interaction with key cellular signaling pathways that regulate cell proliferation, inflammation, and angiogenesis. While the specific targets of this compound are unknown, the following pathways are likely implicated based on the activities of related compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival.[1][8][9][10][11] Its constitutive activation is a hallmark of many cancers. Spirostanol saponins may exert their anti-inflammatory and cytotoxic effects by inhibiting the activation of NF-κB.

References

- 1. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAPK signaling in inflammation-associated cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acendhealth.com [acendhealth.com]

- 4. Steroidal Glycosides from Convallaria majalis Whole Plants and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spirostanol Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Anti-angiogenic activity of convallamaroside, the steroidal saponin isolated from the rhizomes and roots of Convallaria majalis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

Convallagenin B: A Technical Overview for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Convallagenin B, a steroidal sapogenin primarily isolated from Convallaria majalis (Lily of the Valley), represents a class of natural products with significant therapeutic potential. While research directly focused on this compound is limited, the broader family of steroidal saponins from Convallaria majalis has demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and cardiotonic effects. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties. Drawing from studies on related compounds from its source, this document further explores potential biological activities and outlines relevant experimental protocols for future research. A hypothetical signaling pathway is presented to stimulate further investigation into its mechanism of action.

Physicochemical Properties of this compound

This compound is a natural product classified as a steroidal sapogenin. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17934-59-7 | [1][2] |

| Molecular Formula | C₂₇H₄₄O₆ | [1][2] |

| Molecular Weight | 464.63 g/mol | [1] |

| Source | Convallaria majalis L. (Asparagaceae Juss.) | [1] |

Potential Biological Activities and Therapeutic Prospects

Direct experimental evidence for the biological activity of this compound is not extensively documented in publicly available literature. However, based on the activities of other steroidal saponins isolated from Convallaria majalis, several therapeutic avenues warrant investigation.[3]

Cytotoxic and Anticancer Activity